CS(=O)(C1=CC(Br)=CN=C1)=O
. The InChI representation is 1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3
.
3-Bromo-5-(methylsulfonyl)pyridine is a chemical compound characterized by its unique structure, which includes a bromine atom and a methylsulfonyl group attached to a pyridine ring. This compound falls within the category of substituted pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and other organic synthesis techniques. Research has shown that derivatives of pyridine, including 3-bromo-5-(methylsulfonyl)pyridine, can exhibit significant biological activities, making them valuable in pharmaceutical applications .
3-Bromo-5-(methylsulfonyl)pyridine is classified as an organic compound, specifically a heterocyclic aromatic compound due to the presence of the nitrogen atom in the pyridine ring. It is also categorized under sulfonyl compounds due to the presence of the methylsulfonyl group.
The synthesis of 3-bromo-5-(methylsulfonyl)pyridine can be achieved using several methodologies:
The molecular structure of 3-bromo-5-(methylsulfonyl)pyridine consists of:
3-Bromo-5-(methylsulfonyl)pyridine can participate in various chemical reactions:
The mechanism of action for compounds like 3-bromo-5-(methylsulfonyl)pyridine often involves:
Studies have shown that modifications on pyridine rings can significantly influence their biological activity, making them suitable candidates for drug development .
3-Bromo-5-(methylsulfonyl)pyridine has several notable applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3